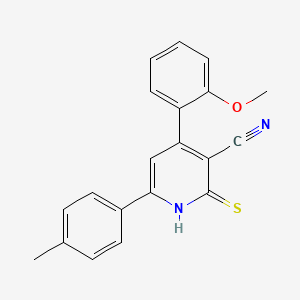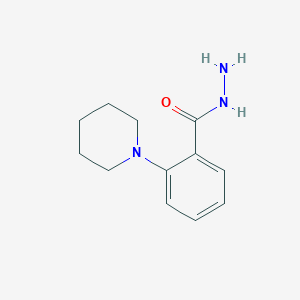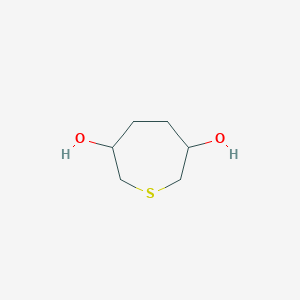
Thiepane-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiepane-3,6-diol is a heterocyclic organic compound with the molecular formula C6H12O2S It features a seven-membered ring containing a sulfur atom and two hydroxyl groups at the 3rd and 6th positions
准备方法
Synthetic Routes and Reaction Conditions: Thiepane-3,6-diol can be synthesized through several methods. One common approach involves the reduction of hydroxythiepanone. The hydroxythiepanone can be prepared from chloro acid through a series of steps, including intra-molecular acyloin condensation . The reduction of hydroxythiepanone to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: Thiepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: As mentioned, hydroxythiepanone can be reduced to this compound using reducing agents like LiAlH4 or NaBH4.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: this compound.
Substitution: Ethers or esters.
科学研究应用
Thiepane-3,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals
作用机制
The mechanism of action of thiepane-3,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfur atom in the ring can also participate in redox reactions, affecting cellular processes .
相似化合物的比较
Ethylene glycol (C2H6O2): A simple diol with two hydroxyl groups.
Propylene glycol (C3H8O2): Another diol with applications in food and medicine.
1,4-Butanediol (C4H10O2): Used in the production of plastics and fibers
Uniqueness: Thiepane-3,6-diol is unique due to its seven-membered ring structure containing a sulfur atom. This gives it distinct chemical properties compared to other diols, such as enhanced reactivity and the ability to participate in specific redox reactions .
属性
分子式 |
C6H12O2S |
|---|---|
分子量 |
148.23 g/mol |
IUPAC 名称 |
thiepane-3,6-diol |
InChI |
InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2 |
InChI 键 |
PXTAQMLYMSBEKL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CSCC1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
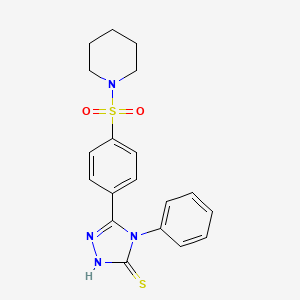
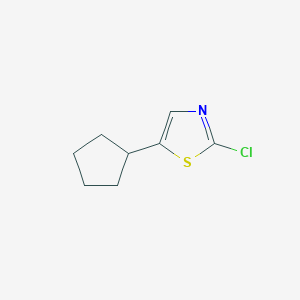
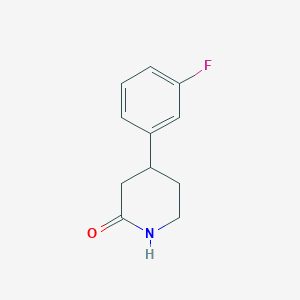
![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
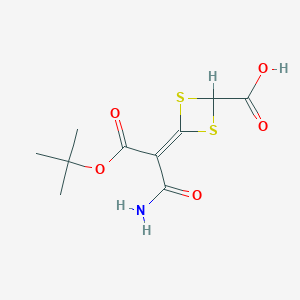
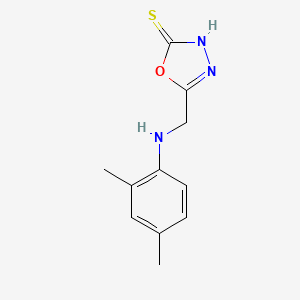
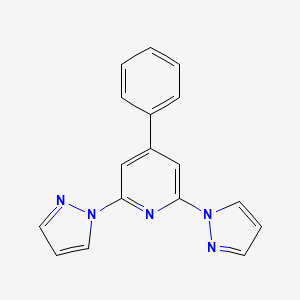
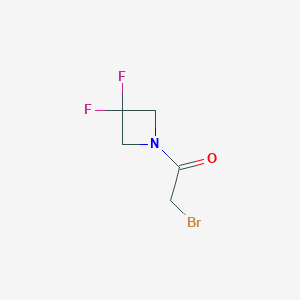
![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)
